1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane
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Overview
Description
1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane is an organic compound with the molecular formula C8H12BrF3O This compound features a cyclohexane ring substituted with a bromomethyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl triflate, which acts as a source of the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The use of stable and easily prepared reagents like trifluoromethyl triflate allows for efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, leading to different oxidation states of the substituents.
Scientific Research Applications
1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical drug development.
Industry: Utilized in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane: Similar structure but with the trifluoromethoxy group in a different position on the cyclohexane ring.
(Bromomethyl)cyclohexane: Lacks the trifluoromethoxy group, resulting in different chemical properties.
Uniqueness
1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane is unique due to the presence of both the bromomethyl and trifluoromethoxy groups, which confer distinct reactivity and stability characteristics. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
2167441-51-0 |
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Molecular Formula |
C8H12BrF3O |
Molecular Weight |
261.08 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C8H12BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h6-7H,1-5H2 |
InChI Key |
DTMMGULZMGGZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CBr)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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